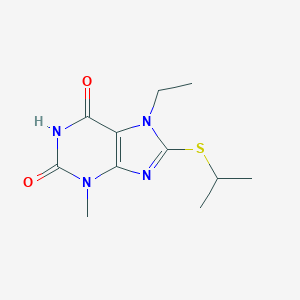

7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an ethyl group at position 7, a methyl group at position 3, and a propan-2-ylsulfanyl group at position 8 on the purine ring. The purine ring itself is a heterocyclic aromatic organic compound, which is significant in various biological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. For instance, the introduction of the ethyl group at position 7 can be achieved through the reaction of a purine derivative with ethyl iodide in the presence of a strong base like sodium hydride. Similarly, the methyl group at position 3 can be introduced using methyl iodide.

The propan-2-ylsulfanyl group can be introduced through a thiolation reaction, where a suitable purine derivative is reacted with an appropriate thiol reagent, such as propan-2-ylthiol, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents such as lithium aluminum hydride.

Substitution: The purine ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions depending on the nucleophile and the leaving group.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Caffeine: A well-known purine derivative with stimulant properties.

Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.

Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. The presence of the propan-2-ylsulfanyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, differentiating it from other purine derivatives.

Activité Biologique

Chemical Structure and Properties

The molecular formula of 7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione is C12H16N4O2S, and it features a purine base structure with a sulfanyl group that contributes to its biological properties. The compound's structure can be represented as follows:

Inhibition of Cell Death Pathways

Research indicates that this compound may function as an inhibitor of necroptosis, a form of programmed cell death associated with various diseases. Specifically, it has been shown to inhibit the mixed lineage kinase domain-like protein (MLKL), which plays a critical role in necroptotic signaling pathways. By inhibiting MLKL, the compound can potentially prevent cell death in pathological conditions associated with necroptosis .

Antioxidant Properties

Additionally, studies have suggested that this compound exhibits antioxidant activity. This property may help mitigate oxidative stress in cells, which is implicated in numerous diseases including cancer and neurodegenerative disorders. The antioxidant mechanism is believed to involve the scavenging of free radicals and the modulation of redox-sensitive signaling pathways .

Potential Anti-inflammatory Effects

There is emerging evidence that this compound may also possess anti-inflammatory properties. By modulating inflammatory cytokines and pathways, it could play a role in reducing inflammation in various disease models. This effect is particularly relevant in chronic inflammatory diseases where inflammation contributes to disease progression .

In Vitro Studies

In vitro experiments have demonstrated that this compound can significantly reduce cell death rates in models of oxidative stress and inflammation. For example, one study found that pre-treatment with this compound decreased the levels of reactive oxygen species (ROS) and improved cell viability in neuronal cell lines exposed to oxidative stress .

In Vivo Studies

Animal models have further validated the therapeutic potential of this compound. In a murine model of inflammatory disease, administration of this compound resulted in reduced inflammation markers and improved clinical scores compared to control groups. This suggests a promising avenue for therapeutic application in treating inflammatory conditions .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

7-ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2S/c1-5-15-7-8(12-11(15)18-6(2)3)14(4)10(17)13-9(7)16/h6H,5H2,1-4H3,(H,13,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGAFFXKZCRIBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.